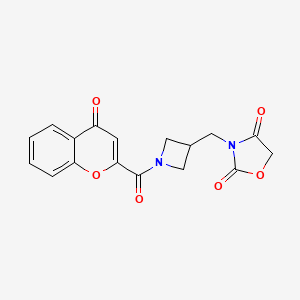

3-((1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of chromeno derivatives, which are part of the structure of the compound , can be achieved through a one-pot synthesis involving a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines . This synthesis is carried out under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .Aplicaciones Científicas De Investigación

Agricultural Fungicides

Oxazolidinone derivatives, such as famoxadone, have been identified as potent agricultural fungicides effective against a wide range of plant pathogens. These compounds offer excellent control over diseases affecting grapes, cereals, tomatoes, potatoes, and other crops, indicating potential agricultural applications for related oxazolidine-2,4-diones in enhancing plant health and yield (Sternberg et al., 2001).

Chemical Synthesis and Characterization

Research on oxazolidine-2,4-diones encompasses a variety of synthesis methods, including flash vacuum pyrolysis and tandem phosphorus-mediated reactions. These studies contribute to the broader understanding of oxazolidine ring systems and their chemical behaviors, highlighting the versatility and potential for novel compound development, including potential pharmaceutical applications (Aitken & Thomas, 2002), (Zhang et al., 2015).

Antimicrobial and Anticancer Activities

Certain oxazolidine derivatives have been synthesized and tested for their antimicrobial and anticancer properties. These compounds, through structural modification, have shown varying degrees of activity against cancer cell lines and microbial strains, suggesting the potential therapeutic applications of 3-((1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione and its analogs in medicine and pharmacology (Azizmohammadi et al., 2013), (Abd El Ghani et al., 2022).

Drug Design and Development

The structural versatility of oxazolidine-2,4-diones, including the ability to incorporate various functional groups, makes them attractive scaffolds in drug design. Their application in the synthesis of bioactive molecules and potential as hypoglycemic agents further demonstrates the broad utility of these compounds in pharmaceutical research and development (Dow et al., 1991).

Mecanismo De Acción

Target of Action

Chromone derivatives, a key structural component of this compound, have been associated with a wide range of biological activities, including anti-inflammatory, antiplatelet, anticancer, antimicrobial, antiobesity, and activities related to the central nervous system .

Mode of Action

It’s known that chromone derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Chromone derivatives have been known to interact with various biochemical pathways, leading to a range of biological effects .

Pharmacokinetics

The presence of the chromone moiety could potentially influence these properties, as chromones are known to have good solubility in water, which could impact their bioavailability .

Result of Action

Chromone derivatives have been associated with a variety of biological activities, suggesting that this compound could potentially have similar effects .

Action Environment

The chromone moiety in this compound is known for its low toxicity to mammals and high solubility in water, which could potentially influence its action and efficacy .

Propiedades

IUPAC Name |

3-[[1-(4-oxochromene-2-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O6/c20-12-5-14(25-13-4-2-1-3-11(12)13)16(22)18-6-10(7-18)8-19-15(21)9-24-17(19)23/h1-5,10H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVOTBODQDCFQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)CN4C(=O)COC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide](/img/structure/B2974752.png)

![4-Cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2974754.png)

![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2974755.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2974757.png)

![(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2974758.png)

![2-(4-methylphenoxy)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B2974765.png)

![1-[(3-methoxyphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2974766.png)

![4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2974769.png)

![3-methyl-7-(2-methylpropyl)-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2974771.png)

![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2974772.png)

![1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2974773.png)